molecular formula C11H14BrNO B14046989 1-(4-Amino-3-ethylphenyl)-3-bromopropan-1-one

1-(4-Amino-3-ethylphenyl)-3-bromopropan-1-one

Cat. No.: B14046989
M. Wt: 256.14 g/mol
InChI Key: FEBTVJOHZIURPG-UHFFFAOYSA-N
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Description

1-(4-Amino-3-ethylphenyl)-3-bromopropan-1-one is a brominated aromatic ketone with the molecular formula C₁₁H₁₃BrN₂O. Its structure comprises a propan-1-one backbone substituted with a bromine atom at the third carbon and a 4-amino-3-ethylphenyl group at the first carbon (Figure 1). The amino group (-NH₂) and ethyl (-C₂H₅) substituents on the phenyl ring confer distinct electronic and steric properties, influencing reactivity, solubility, and biological interactions. This compound has garnered attention due to its role as a microbial metabolite of Sumatriptan, with studies indicating enhanced toxicity compared to the parent drug .

Properties

Molecular Formula

C11H14BrNO

Molecular Weight

256.14 g/mol

IUPAC Name

1-(4-amino-3-ethylphenyl)-3-bromopropan-1-one

InChI

InChI=1S/C11H14BrNO/c1-2-8-7-9(3-4-10(8)13)11(14)5-6-12/h3-4,7H,2,5-6,13H2,1H3

InChI Key

FEBTVJOHZIURPG-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=CC(=C1)C(=O)CCBr)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Amino-3-ethylphenyl)-3-bromopropan-1-one typically involves multiple steps. One common method starts with the bromination of 3-ethylphenylamine to introduce the bromine atom. This is followed by a Friedel-Crafts acylation reaction to attach the propanone group. The reaction conditions often require the use of a Lewis acid catalyst, such as aluminum chloride, and an inert solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(4-Amino-3-ethylphenyl)-3-bromopropan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Hydrocarbons.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-Amino-3-ethylphenyl)-3-bromopropan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Amino-3-ethylphenyl)-3-bromopropan-1-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

To contextualize the properties of 1-(4-Amino-3-ethylphenyl)-3-bromopropan-1-one, a comparative analysis with structurally related compounds is provided below. Key differences in substituents, reactivity, and biological activity are highlighted.

Structural and Electronic Comparisons
Compound Name Substituents on Phenyl Ring Backbone Structure Molecular Formula Key Features
This compound 4-amino, 3-ethyl Saturated propan-1-one C₁₁H₁₃BrN₂O Amino group enhances solubility; ethyl increases lipophilicity.
1-(3-Amino-2-iodophenyl)-3-bromopropan-1-one 3-amino, 2-iodo Saturated propan-1-one C₉H₉BrINO Iodo substituent introduces steric bulk; potential for halogen bonding.
2-Bromo-1-(4-methylphenyl)-3-phenylprop-2-en-1-one 4-methyl, 3-phenyl α,β-unsaturated enone C₁₆H₁₃BrO Conjugated enone system increases electrophilicity and reactivity.
1-(4-Bromophenyl)-3-phenylpropan-1-one 4-bromo, 3-phenyl Saturated propan-1-one C₁₅H₁₃BrO Lack of amino/ethyl groups reduces polarity; higher stability.

Key Observations :

  • In contrast, bromine and iodine in analogs (e.g., ) are electron-withdrawing, altering reaction pathways.
  • Reactivity: α,β-unsaturated enones (e.g., ) exhibit higher reactivity toward nucleophiles due to conjugation, whereas saturated propanones (e.g., target compound) are less reactive but more stable.
  • Solubility: The amino group improves aqueous solubility compared to non-polar substituents (e.g., methyl or bromine in ).

Key Observations :

  • Bioavailability: The target compound’s moderate bioavailability (0.55) aligns with its balance of solubility (amino group) and lipophilicity (ethyl group).

Biological Activity

1-(4-Amino-3-ethylphenyl)-3-bromopropan-1-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound includes an amino group, a bromine atom, and an ethyl substituent on the phenyl ring. This unique arrangement contributes to its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The amino group can form hydrogen bonds, while the bromine atom may participate in halogen bonding, enhancing binding affinity to biological targets. Such interactions can modulate pathways related to neuropharmacology and oncology.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

  • Anticancer Activity : Preliminary studies suggest that this compound may induce apoptosis in cancer cell lines, including breast adenocarcinoma (MCF-7) and leukemia cells. The mechanism involves the activation of caspases and modulation of p53 expression levels.
  • Neuropharmacological Effects : As a potential dopamine transporter (DAT) inhibitor, it may have therapeutic implications in treating psychostimulant abuse disorders. Its structural analogs have shown promise in reducing the reinforcing effects of substances like cocaine.

Table 1: Biological Activity Summary

Activity TypeCell Line/ModelObserved EffectReference
AnticancerMCF-7Induces apoptosis
AnticancerU-937Cytotoxic effects
NeuropharmacologicalRat modelsReduces cocaine reinforcement

Case Study 1: Anticancer Properties

In a study evaluating various derivatives of this compound against MCF-7 cells, compounds exhibited IC50 values ranging from 0.11 to 1.47 µM. Flow cytometry assays indicated that these compounds effectively induced apoptosis through caspase activation, highlighting their potential as anticancer agents.

Case Study 2: Neuropharmacological Applications

A series of experiments conducted on rat models demonstrated that compounds structurally related to this compound displayed significant DAT inhibition. These findings support further exploration into their potential as treatments for psychostimulant use disorders, particularly in reducing cravings and reinforcing behaviors associated with drug use.

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